H-Gly-OH.1/3H2SO4
Description
The Significance of Amino Acid Crystals in Materials Research
Amino acid crystals are a subject of growing interest in materials research due to their inherent non-centrosymmetric crystal structures, a prerequisite for many desirable physical properties. researchgate.net As zwitterionic molecules, amino acids possess a unique charge distribution that can lead to the formation of head-to-tail hydrogen-bonded chains. researchgate.netmdpi.com This structural arrangement is conducive to properties such as piezoelectricity (the generation of an electric charge in response to applied mechanical stress) and nonlinear optical (NLO) activity (where the optical properties of a material change with the intensity of incident light). researchgate.netnih.gov
Researchers have investigated the mechanical, thermal, and optical properties of various amino acid crystals, finding that even small differences in their chemical structures can lead to significant variations in the physicochemical properties of the resulting crystals. nih.gov The inherent chirality and polarity of many amino acids make them valuable components for designing functional materials for applications in energy harvesting, photonics, stretchable electronics, and soft robotics. nih.govacs.org
Overview of Glycine (B1666218) and its Polymorphic Forms in Solid State Chemistry
Glycine (H-Gly-OH), the simplest amino acid, is a model compound for studying polymorphism—the ability of a solid material to exist in more than one crystal structure. ntnu.nonih.gov Under ambient conditions, glycine primarily exists in three polymorphic forms: α, β, and γ. nih.govnih.gov These forms differ in the arrangement of glycine molecules in the crystal lattice, leading to distinct physical properties, including stability and solubility. ntnu.nomdpi.com
The stability order of these polymorphs at ambient conditions is generally accepted as γ > α > β. ntnu.nonih.gov The γ-form is the most thermodynamically stable, while the α-form is metastable and the β-form is the least stable. nih.govmdpi.com The transformation between these polymorphs can be influenced by various factors such as temperature, solvent, and the presence of additives. ntnu.nomdpi.com For instance, the presence of sodium chloride in an aqueous solution can promote the crystallization of the stable γ-form while preventing the formation of the α-form. ntnu.no The study of glycine's polymorphic behavior is crucial for controlling the crystallization process to obtain a desired solid form with specific properties. nih.gov
| Polymorph | Crystal System | Space Group | Relative Stability |
|---|---|---|---|
| γ-glycine | Trigonal | P3₁ or P3₂ | Most Stable nih.govnih.gov |
| α-glycine | Monoclinic | P2₁/n | Metastable nih.govnih.gov |
| β-glycine | Monoclinic | P2₁ | Least Stable nih.govnih.gov |
Contextualization of Glycine-Sulfate Adducts and Complexes within Semiorganic Materials Research
Semiorganic materials represent a class of compounds that bridge the gap between purely inorganic and organic materials. optica.orgoptica.org They are designed to combine the advantages of both, such as the high nonlinear optical coefficients and structural flexibility of organic materials with the superior mechanical and thermal stability of inorganic materials. optica.orgtandfonline.com These materials often consist of an organic molecule incorporated into an inorganic host lattice, frequently through hydrogen bonding. tandfonline.comgoogle.com
Triglycine (B1329560) sulfate (B86663) (TGS), with the formula (NH₂CH₂COOH)₃·H₂SO₄, is a quintessential example of a semiorganic crystal. wikipedia.org Its structure consists of sulfate ions (SO₄²⁻), two protonated glycine molecules (glycinium ions), and one glycine zwitterion, all held together by a network of hydrogen bonds. wikipedia.orgiucr.org TGS is renowned for its exceptional ferroelectric and pyroelectric properties. hmjournals.comdoitpoms.ac.uk Below its Curie temperature of 49°C, TGS exhibits spontaneous electric polarization that can be reversed by an external electric field. hmjournals.comwordpress.com This property, along with its high pyroelectric coefficient, makes TGS highly effective for applications such as infrared detection. wikipedia.orghmjournals.com
Research Landscape and Challenges in the Study of Specific Glycine-Sulfuric Acid Stoichiometries
The synthesis of glycine-sulfate crystals with specific stoichiometries is a critical area of research, as the ratio of glycine to sulfuric acid directly influences the final properties of the material. The most studied compound, triglycine sulfate, is typically grown from an aqueous solution containing a threefold or greater molar excess of glycine to sulfuric acid. wikipedia.org The growth process, often achieved through slow evaporation or temperature reduction, requires careful control to obtain large, high-quality single crystals. nih.govrsc.org
A significant challenge in this field is the precise control over the incorporation of components and the resulting crystal structure. The properties of TGS can be further tailored by doping with other molecules, such as the amino acid L-alanine, to create materials like L-alanine doped Triglycine Sulfate (ATGS). nih.gov Doping can improve properties like the pyroelectric coefficient and reduce detector noise. wikipedia.org However, achieving uniform doping and understanding the exact mechanisms by which dopants alter the crystal lattice and its ferroelectric domains remain active areas of investigation. nih.govtandfonline.com The hygroscopic nature of TGS, meaning it readily absorbs moisture from the air which can degrade the crystal, presents another practical challenge in its handling and application. wikipedia.org
| Property | Value for TGS | Significance |
|---|---|---|
| Chemical Formula | (NH₂CH₂COOH)₃·H₂SO₄ wikipedia.org | Defines the 3:1 stoichiometry of glycine to sulfuric acid. |
| Crystal System (Ferroelectric Phase) | Monoclinic hmjournals.com | Underpins its anisotropic properties. |
| Space Group (Ferroelectric Phase) | P2₁ wikipedia.orghmjournals.com | A non-centrosymmetric group allowing for spontaneous polarization. |
| Curie Temperature | 49 °C (322 K) wikipedia.orghmjournals.com | Temperature of transition from ferroelectric to paraelectric phase. wordpress.com |
| Spontaneous Polarization (Room Temp.) | ~2.8 µC/cm² hmjournals.com | A key measure of its ferroelectric strength. |
| Pyroelectric Coefficient | High (e.g., 3.5x10⁻⁴ C/m²K) hmjournals.com | Enables application in infrared detectors. hmjournals.com |
Structure
2D Structure
Properties
IUPAC Name |
2-aminoacetic acid;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2.H2O4S/c3-1-2(4)5;1-5(2,3)4/h1,3H2,(H,4,5);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZSGKIGWIVVOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
513-29-1 | |
| Record name | Triglycine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=513-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Crystal Growth of Glycine Sulfate Systems
Influence of Additives and Impurities on Crystallization Processes
Impact of Organic Additives and Impurities on Polymorphic Nucleation and Growth Kinetics
The crystallization of glycine (B1666218) from aqueous solutions is a well-documented polymorphic system, where the presence of additives and impurities plays a critical role in directing the nucleation pathway. nih.govntnu.no In pure aqueous solutions, the metastable α-glycine is kinetically favored and crystallizes readily, while the thermodynamically most stable γ-glycine form is rarely observed. nih.govnih.gov However, the introduction of certain additives, including inorganic sulfate (B86663) salts and organic molecules, can dramatically alter this outcome. nih.govnih.gov
The presence of trace amounts of additives can significantly affect the physical properties of the crystallizing material, including its morphology, purity, polymorphic phase, and growth kinetics. nih.gov Even small quantities of an impurity can influence the structure and growth rates of different crystal faces. researchgate.net Studies on triglycine (B1329560) sulfate (TGS) have shown that doping with organic molecules like L-alanine or D-alanine results in crystals with distinct properties. nih.gov Similarly, doping TGS with croconic acid does not change the fundamental crystal lattice symmetry but does cause slight changes in the unit cell volume, suggesting the incorporation of the small organic molecules into the crystal structure. spbstu.ru
Research into the effects of various L-amino acids as additives on the growth of α-glycine provides specific insights into growth kinetics. nih.gov The effectiveness of these additives as inhibitors is correlated with their structural similarity to glycine, which allows them to interfere with the growth of specific crystal facets. nih.gov
Table 1: Effect of Selected Additives on α-Glycine Crystal Growth
| Additive | Affected Facet(s) | Observed Effect | Reference |
| L-Tryptophan | (02̅0) | Growth Inhibition | nih.gov |
| L-Methionine | (02̅0) | Growth Inhibition | nih.gov |
| Malonic Acid | {011} | Growth Inhibition | nih.gov |
| Salicylic (B10762653) Acid | {011} | Growth Inhibition | nih.gov |
| α-Iminodiacetic Acid | {011} and {020} | Strong Growth Inhibition | nih.gov |
The impact of inorganic sulfate salts is particularly noteworthy in governing glycine's polymorphic selectivity. A comprehensive study on the effects of seven common salts revealed varied and complex influences on the primary nucleation of both α- and γ-glycine. nih.govsemanticscholar.org Salts such as ammonium (B1175870) sulfate ((NH₄)₂SO₄) and magnesium sulfate (MgSO₄) were found to significantly promote the nucleation of γ-glycine while simultaneously inhibiting the nucleation of α-glycine. nih.govnih.gov In contrast, sodium sulfate (Na₂SO₄) and potassium sulfate (K₂SO₄) present a rare case where a single additive promotes the primary nucleation of both polymorphs. nih.govnih.govresearchgate.net This dual-promoting effect means that α-glycine nucleation remains more competitive, and consequently, these salts fail to induce the formation of γ-glycine. nih.gov
Investigation of Growth Inhibitors and Promoters
The selective control of crystal polymorphism relies heavily on the use of growth inhibitors and promoters. These substances function by altering the nucleation and growth kinetics of specific crystalline forms. ntnu.nonih.gov
Promoters: In the glycine-sulfate system, certain inorganic salts act as effective promoters for the nucleation of the stable γ-polymorph. Studies have demonstrated that salts with monovalent cations, such as ammonium sulfate ((NH₄)₂SO₄), are particularly effective at promoting the secondary nucleation of γ-glycine. nih.govsemanticscholar.org The promoting effects can be summarized as follows:
(NH₄)₂SO₄, NaCl, and KNO₃: These salts significantly promote the primary nucleation of γ-glycine while inhibiting the primary nucleation of α-glycine, which explains why they readily induce the formation of the γ-form. semanticscholar.orgnih.gov
Na₂SO₄ and K₂SO₄: These salts promote the primary nucleation of both α- and γ-glycine. nih.govsemanticscholar.org However, the effect on γ-glycine is not sufficient to make its nucleation more competitive than that of α-glycine. nih.gov
Ca(NO₃)₂ and MgSO₄: These salts also promote γ-glycine nucleation and inhibit α-glycine nucleation, but their effect is not strong enough to induce the γ-form consistently. semanticscholar.orgnih.gov
α-Iminodiacetic Acid: This molecule is an extremely effective inhibitor of α-glycine growth, stopping the growth of both the {011} and {020} facets due to its structural similarity to glycine. nih.gov
L-Amino Acids: Additives like L-tryptophan and L-methionine inhibit the growth of specific facets, such as the (02̅0) facet of α-glycine. nih.gov
Organic Acids: Malonic acid and salicylic acid have been shown to inhibit the growth of the {011} facets of α-glycine. nih.gov
Nucleation and Growth Kinetics Studies of Glycine-Sulfate Crystals
The study of nucleation and growth kinetics provides quantitative data on the crystallization process. Key parameters include the metastable zone width (MZW), induction time, and facet-specific growth rates. The MZW represents the supersaturation range where the solution can exist without spontaneous nucleation.
In pure aqueous solutions, α-glycine crystallizes readily and has a typical nucleation temperature of 16.5 °C from a solution saturated at 25 °C, corresponding to an MZW of 8.5 °C. nih.gov The stable γ-form is not observed to nucleate under these conditions. nih.gov The introduction of sulfate salts significantly alters these kinetics.
A detailed investigation quantified the impact of various salts on the MZW of α-glycine primary nucleation. researchgate.net The results show a clear salt-dependent effect on the nucleation kinetics.
Table 2: Impact of Sulfate Salts on the Metastable Zone Width (MZW) of α-Glycine Primary Nucleation
| Salt Additive | Concentration (m) | MZW of α-Glycine (°C) | Reference |
| None | 0 | 8.5 | nih.gov |
| (NH₄)₂SO₄ | 0.5 | 11.2 | researchgate.net |
| (NH₄)₂SO₄ | 1.0 | 11.8 | researchgate.net |
| (NH₄)₂SO₄ | 1.5 | 13.0 | researchgate.net |
| MgSO₄ | 0.5 | 9.0 | researchgate.net |
| MgSO₄ | 1.0 | 9.6 | researchgate.net |
| MgSO₄ | 1.5 | 10.1 | researchgate.net |
| Na₂SO₄ | 0.5 | 7.9 | researchgate.net |
| Na₂SO₄ | 1.0 | 7.4 | researchgate.net |
| Na₂SO₄ | 1.5 | 7.0 | researchgate.net |
| K₂SO₄ | 0.5 | 8.0 | researchgate.net |
This data reveals that (NH₄)₂SO₄ and MgSO₄ widen the MZW, indicating an inhibition of α-glycine nucleation. researchgate.net Conversely, Na₂SO₄ and K₂SO₄ narrow the MZW, signifying a promotion of α-glycine nucleation. researchgate.net
For triglycine sulfate (TGS) specifically, kinetic measurements have been performed on the (110) face across a wide range of supersaturations. researchgate.net These studies provide evidence of impurity influence at low supersaturations, highlighting the sensitivity of growth kinetics to even trace contaminants. researchgate.net The presence of impurities can be a significant factor in modifying both the thermodynamics and the kinetics of crystallization processes. researchgate.net
Advanced Structural Characterization of Glycine Sulfate Solid Forms
X-ray Diffraction Analysis
X-ray diffraction (XRD) is an indispensable tool for elucidating the atomic and molecular arrangement within the crystalline lattice of glycine-sulfate compounds. By analyzing how X-rays are scattered by the electron clouds of the atoms in a crystal, researchers can deduce detailed information about the crystal structure, including the identification of different phases and the quality of the crystals.
Single Crystal X-ray Diffraction for Unit Cell Parameters and Space Group Determination
Single crystal X-ray diffraction (SCXRD) provides the most precise determination of the fundamental building block of a crystal, known as the unit cell, and its symmetry, described by the space group. tricliniclabs.com For triglycine (B1329560) sulfate (B86663) (TGS), SCXRD studies have been crucial in establishing its structural parameters. researchgate.net TGS crystals are typically grown from aqueous solutions containing a stoichiometric ratio of glycine (B1666218) and sulfuric acid. mdpi.com
In its ferroelectric phase at room temperature, TGS belongs to the monoclinic crystal system with the polar space group P2₁. researchgate.netiucr.orgwikipedia.org Upon heating above its Curie temperature of approximately 49°C, it undergoes a phase transition to a paraelectric phase with the centrosymmetric space group P2₁/m. iucr.orgnih.gov The doping of TGS crystals with various ions or molecules can lead to slight variations in the unit cell parameters, which are meticulously tracked by SCXRD to understand the structural impact of the dopants. researchgate.netscirp.org For instance, studies on manganese-doped TGS and croconic acid-doped TGS have reported these subtle changes. mdpi.comresearchgate.net
The precise unit cell parameters for various glycine-sulfate compounds have been extensively reported. These parameters define the dimensions and angles of the unit cell.
Interactive Table: Unit Cell Parameters of Selected Glycine-Sulfate Compounds
| Compound | Formula | a (Å) | b (Å) | c (Å) | β (°) | Crystal System | Space Group | Reference |
| Triglycine Sulfate (TGS) | (NH₂CH₂COOH)₃·H₂SO₄ | 9.1671 | 12.6524 | 5.7281 | 110.33 | Monoclinic | P2₁ | ias.ac.inresearchgate.net |
| Diglycinium Sulfate (DGS) | (NH₃⁺CH₂COOH)₂SO₄²⁻ | 9.41 | 12.64 | 5.7 | - | Monoclinic | P2₁ | scirp.orgresearchgate.net |
| Glycine Lithium Sulfate (GLS) | (C₂H₅NO₂) (Li₂SO₄) | 16.423 | 5.005 | 7.654 | 90 | Orthorhombic | Pna2₁ | researchgate.netresearchgate.net |
| Glycine Magnesium Sulfate Trihydrate | Gly·MgSO₄·3H₂O | - | - | - | - | Monoclinic | P2₁/n | nih.gov |
High-Resolution X-ray Diffraction for Crystal Perfection Assessment
High-resolution X-ray diffraction (HRXRD) is a specialized XRD technique used to evaluate the quality or perfection of single crystals. By using a highly collimated and monochromatic X-ray beam, HRXRD can detect minute deviations from a perfect crystal lattice, such as mosaicity, lattice strain, and the presence of defects. For materials like TGS, where physical properties are strongly linked to crystal quality, HRXRD is a critical characterization tool. mdpi.com The perfection of the crystal lattice influences its ferroelectric and pyroelectric properties, which are essential for applications in infrared detectors and sensors. mdpi.com
Neutron Diffraction Studies for Hydrogen Atom Localization and Hydrogen Bonding Networks
While X-ray diffraction is excellent for determining the positions of heavier atoms, it is less effective at precisely locating hydrogen atoms due to their low electron density. Neutron diffraction overcomes this limitation because neutrons interact with atomic nuclei rather than electrons. This makes it the definitive method for accurately determining the positions of hydrogen (or deuterium) atoms within a crystal structure. ias.ac.intandfonline.com
For hydrogen-bonded ferroelectrics like TGS, understanding the exact positions of hydrogen atoms is paramount, as their arrangement and dynamics govern the ferroelectric behavior. iucr.orgiucr.org Neutron diffraction studies on TGS have been crucial in confirming the hydrogen bonding scheme. tandfonline.com These studies have revealed that in the TGS structure, there are two glycinium cations (N⁺H₃CH₂COOH) and one glycine zwitterion (N⁺H₃CH₂COO⁻). wikipedia.org A key feature is a short and strong hydrogen bond connecting one of the glycinium ions to the glycine zwitterion. tandfonline.comiucr.org The ordering and disordering of the proton within this bond is central to the mechanism of the ferroelectric phase transition. iucr.org
Neutron diffraction experiments, often conducted at various temperatures, including low temperatures (e.g., 20 K, 40 K, 180 K), provide detailed snapshots of the hydrogen bonding network in both the ferroelectric and paraelectric phases. iucr.orgtandfonline.com These studies have precisely measured the O-H···O and N-H···O bond lengths and angles, providing unequivocal evidence for the intricate, three-dimensional network of hydrogen bonds that holds the glycinium, glycine, and sulfate ions together. iucr.orgnih.goviucr.org
Analysis of Crystal Systems and Space Groups (e.g., Monoclinic, Orthorhombic, Trigonal)
The glycine-sulfate family of compounds exhibits a variety of crystal structures, categorized into different crystal systems and space groups. The specific arrangement is dependent on the stoichiometry and the presence of other cations.
Monoclinic System: Triglycine sulfate (TGS) is the most prominent member and crystallizes in the monoclinic system. researchgate.netresearchgate.netresearchgate.net In its room-temperature ferroelectric phase, it adopts the space group P2₁, which is non-centrosymmetric and polar. iucr.orgscirp.org Above its Curie temperature, it transitions to the centrosymmetric space group P2₁/m. iucr.orgnih.gov Other glycine-sulfate compounds, such as diglycinium sulfate and glycine magnesium sulfate trihydrate, also adopt monoclinic structures. researchgate.netnih.gov
Orthorhombic System: Glycine lithium sulfate (GLS) is an example of a glycine-sulfate compound that crystallizes in the orthorhombic system, with the non-centrosymmetric space group Pna2₁. researchgate.net
Trigonal System: While less common for sulfate combinations, glycine can form polymorphs in the trigonal system (e.g., γ-glycine with space group P3₁), highlighting the structural diversity of glycine-containing crystals. spbstu.ru
Interactive Table: Crystal Systems and Space Groups of Glycine-Sulfate and Related Compounds
| Compound | Crystal System | Space Group (Phase) | Reference |
| Triglycine Sulfate (TGS) | Monoclinic | P2₁ (Ferroelectric) | researchgate.netiucr.org |
| Triglycine Sulfate (TGS) | Monoclinic | P2₁/m (Paraelectric) | iucr.orgnih.gov |
| Diglycinium Sulfate (DGS) | Monoclinic | P2₁ | scirp.orgresearchgate.net |
| Glycine Lithium Sulfate (GLS) | Orthorhombic | Pna2₁ | researchgate.net |
| γ-Glycine | Trigonal | P3₁ or P3₂ | researchgate.netspbstu.ru |
| α-Glycine | Monoclinic | P2₁/n | spbstu.ru |
Detailed Investigation of Hydrogen Bonding Interactions and Supramolecular Assembly
In triglycine sulfate, the structure consists of sulfate anions (SO₄²⁻), two glycinium cations (GI and GIII), and one glycine zwitterion (GII). wikipedia.orgiucr.org An extensive network of N-H···O and O-H···O hydrogen bonds links these components. nih.gov The sulfate ions act as primary acceptors for numerous hydrogen bonds originating from the ammonium (B1175870) groups (NH₃⁺) of all three glycine units. iucr.org
A particularly critical interaction is the short O-H···O hydrogen bond that connects the carboxyl group of the GIII glycinium ion to the carboxylate group of the GII glycine zwitterion. iucr.orgiucr.org Neutron diffraction studies have precisely determined the O···O distance of this bond to be approximately 2.45 to 2.50 Å at room temperature. ias.ac.intandfonline.com The position of the hydrogen atom within this bond is crucial for the ferroelectricity of TGS. In the ferroelectric phase, this hydrogen is ordered, located closer to one oxygen atom than the other, leading to a net dipole moment. iucr.org
The collective action of these multiple hydrogen bonds results in a robust supramolecular assembly. rsc.org The glycine and sulfate ions form layers, which are intricately connected through this hydrogen-bonding network. researchgate.net This architecture is not static; the dynamics of the protons within the hydrogen bonds, especially the one linking GII and GIII, are fundamental to the order-disorder nature of the ferroelectric phase transition. iucr.orgtandfonline.com The study of these interactions, therefore, provides deep insight into the structure-property relationships in this important class of functional materials.
Polymorphic Characterization and Phase Transitions in Glycine-Sulfate Materials
The polymorphic nature of glycine, the simplest amino acid, presents a fascinating area of study, particularly when influenced by the presence of sulfate ions. Glycine can exist in several crystalline forms, with the α (alpha), β (beta), and γ (gamma) polymorphs being the most well-documented under ambient conditions. mdpi.comnih.gov The interaction with sulfuric acid to form glycine-sulfate complexes introduces additional complexity and control over which polymorphic form is favored.
Identification and Stability of Glycine Polymorphs (α, β, γ) within Sulfate Complexes
Glycine crystallizes into three primary polymorphs at ambient conditions: α, β, and γ. mdpi.com Their thermodynamic stability follows the order of γ > α > β, making the γ-form the most stable. mdpi.com However, the metastable α-form is often the one that crystallizes from a pure aqueous solution. mdpi.comnih.gov The presence of sulfate ions in the crystallization solution significantly influences the resulting polymorph.
The three polymorphs can be distinguished by their unique crystal structures and spectroscopic signatures. The α-form is monoclinic with a centrosymmetric space group (P21/n), while the β-form is also monoclinic (P21). nih.govntnu.no In contrast, the γ-polymorph possesses a trigonal crystal system (P31) and a noncentrosymmetric space group, which is a key factor in some of its unique physical properties. nih.govntnu.nospbstu.ru These structural differences lead to distinct powder X-ray diffraction (PXRD) patterns and Fourier-transform infrared (FTIR) spectra, allowing for their unambiguous identification. mdpi.comntnu.no For instance, in FTIR spectra, the α-form has a characteristic peak around 910 cm⁻¹, while the γ-form has one around 930 cm⁻¹. ntnu.no
The interaction with sulfate ions, as in the H-Gly-OH·1/3H₂SO₄ complex (triglycine sulfate), plays a crucial role in the nucleation and growth of specific polymorphs. Studies have shown that certain sulfate salts, like (NH₄)₂SO₄, significantly promote the primary nucleation of the stable γ-glycine while inhibiting the formation of the metastable α-glycine. nih.govnih.gov Other sulfates, such as Na₂SO₄ and K₂SO₄, interestingly promote the nucleation of both α- and γ-glycine. nih.govnih.gov The presence of magnesium sulfate (MgSO₄) has also been shown to influence the solubility and crystallization of glycine polymorphs, with the solubility of γ-glycine increasing more rapidly than α-glycine as the concentration of MgSO₄ increases. researchgate.net This selective promotion is attributed to the interactions between the sulfate ions and the glycine molecules in solution, which can favor the molecular arrangement required for the nucleation of a particular polymorph. nih.govntnu.no
| Polymorph | Relative Stability | Crystal System | Space Group | Typical Crystallization Condition (in Sulfate-free aqueous solution) |
|---|---|---|---|---|
| γ-glycine | Most Stable | Trigonal | P3₁ | Difficult to form |
| α-glycine | Metastable | Monoclinic | P2₁/n | Spontaneously crystallizes |
| β-glycine | Least Stable | Monoclinic | P2₁ | - |
Mechanisms of Polymorphic Phase Transitions Induced by Temperature, Pressure, or Solution Conditions
Polymorphic phase transitions in glycine-sulfate materials can be triggered by various external factors, including temperature, pressure, and changes in solution composition. These transformations are governed by the principles of thermodynamics and kinetics.
Temperature-Induced Transitions: Heating can induce a solid-state phase transition from the more stable γ-polymorph to the metastable α-polymorph. ntnu.no Differential scanning calorimetry (DSC) has shown an endothermic peak corresponding to this γ→α transition. ntnu.noresearchgate.net The temperature of this transition can be influenced by factors such as the crystal's growth conditions. researchgate.net
Pressure-Induced Transitions: High pressure is another powerful tool for inducing polymorphic transitions. While α-glycine can withstand pressures up to 23 GPa, β-glycine transforms to another high-pressure phase at a relatively low pressure of 0.8 GPa. sissa.it The γ-form undergoes a sluggish and reconstructive transition to a high-pressure phase (ε-phase) at around 4 to 5 GPa. sissa.it Upon decompression, this ε-phase does not revert to the γ-form but instead forms a transient phase known as ζ-glycine, which then transforms back to the γ-form at room temperature. nih.govsissa.it Interestingly, if the ζ-glycine is warmed from a low temperature (100 K) to room temperature, it transforms into the least stable β-glycine. nih.gov
Solution-Mediated Transitions: In the presence of a solvent, one polymorph can transform into another through a solution-mediated phase transformation. This process involves the dissolution of the more soluble (less stable) polymorph and the subsequent nucleation and growth of the less soluble (more stable) polymorph. For instance, the transformation of metastable α-glycine to the stable γ-glycine can be facilitated in a solution containing certain additives. mdpi.com The rate of this transformation is influenced by several factors:
Agitation Speed: Higher agitation speeds can accelerate the dissolution of the α-form and the growth of the γ-form. mdpi.com
Temperature: Increased temperature can also enhance the rate of transformation. mdpi.com
Seed Concentration: The concentration of the initial α-form seeds can affect the time required for the induction of γ-form nucleation and the completion of the transformation. mdpi.com
Additives: The presence of salts like NaCl in the solution can significantly promote the nucleation and growth of the γ-form, thereby speeding up the polymorphic transformation. mdpi.com
A simple grinding method in an aqueous solution has also been shown to effectively induce the phase transformation from α- to γ-glycine without the need for chemical additives by increasing the solubility of the smaller α-glycine particles. nih.gov
| Stimulus | Transition Observed | Mechanism |
|---|---|---|
| Temperature | γ → α | Solid-state transformation upon heating. ntnu.noresearchgate.net |
| Pressure | γ → ε → ζ → γ (at room temp) or β (from low temp) | Reconstructive solid-state transitions. nih.govsissa.it |
| Solution Conditions (e.g., with NaCl) | α → γ | Solution-mediated transformation involving dissolution of α-form and nucleation/growth of γ-form. mdpi.com |
Crystal Engineering Approaches for Targeted Polymorph Formation
Crystal engineering provides a strategic framework for controlling the crystallization process to obtain a desired polymorphic form. In the context of glycine-sulfate systems, this primarily involves the use of additives and the manipulation of crystallization conditions to favor the formation of a specific polymorph, often the thermodynamically stable γ-form.
The addition of certain molecules or ions to the crystallization solution can inhibit the growth of one polymorph while promoting another. For glycine, changing the pH of the aqueous solution to be acidic or alkaline, or adding specific compounds, can lead to the crystallization of the γ-form instead of the default α-form. ntnu.no Salts, including various sulfates and chlorides, are particularly effective for this purpose.
The mechanism behind the influence of additives is often related to the specific interactions between the additive and the different crystal faces of the growing polymorphs. For example, Na⁺ ions from NaCl are thought to favorably interact with the conformer of the γ-form, promoting its nucleation and growth while hindering the crystallization of the α-form. ntnu.no This selective interaction alters the relative growth rates of the different polymorphs, leading to the preferential crystallization of the desired form.
The choice and concentration of the additive are critical. For instance, low concentrations of NaCl may still result in the α-form, while higher concentrations favor the γ-form. ntnu.no Similarly, the type of sulfate salt has a distinct impact, with some promoting only γ-glycine and others promoting both α- and γ-glycine, highlighting the nuanced control possible through crystal engineering. nih.gov These approaches are fundamental in various industries, including pharmaceuticals, where controlling the polymorphic form of an active ingredient is crucial for its properties. mdpi.com
Spectroscopic Investigations of Glycine Sulfate Adducts
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the molecular structure, bonding, and lattice dynamics of triglycine (B1329560) sulfate (B86663).
FTIR spectroscopy is instrumental in identifying the various functional groups within the triglycine sulfate crystal. The spectrum reveals characteristic vibrations associated with the glycinium cations, the glycine (B1666218) zwitterion, and the sulfate anions.
A broad absorption band observed between 2800 cm⁻¹ and 3182 cm⁻¹ is typically assigned to the symmetric and asymmetric stretching vibrations of the N-H bonds in the ammonium (B1175870) (NH₃⁺) groups and the O-H stretching of the hydrogen-bonded carboxyl groups. mdpi.comscirp.org The presence of glycine molecules in both the glycinium ion (NH₃⁺CH₂COOH) and zwitterion (NH₃⁺CH₂COO⁻) forms is confirmed by vibrations of the carboxyl and carboxylate groups. mdpi.com A band around 1715 cm⁻¹ corresponds to the C=O stretching vibration of the protonated carboxyl group (COOH). mdpi.comscirp.org The antisymmetric and symmetric stretching vibrations of the deprotonated carboxylate group (COO⁻) are found near 1620 cm⁻¹ and 1415 cm⁻¹, respectively. mdpi.com
The sulfate (SO₄²⁻) group also exhibits distinct vibrational modes. The fundamental vibrations of the tetrahedral SO₄²⁻ ion are often observed in the FTIR spectrum, although their degeneracy may be lifted due to the lower symmetry of the crystal environment. researchgate.net For instance, S-O stretching vibrations are typically identified in the region of 1116-1143 cm⁻¹. researchgate.net Other key vibrations include the bending and rocking modes of the NH₃⁺ and CH₂ groups. mdpi.com
The table below summarizes key FTIR absorption bands and their assignments for triglycine sulfate.
| Wavenumber (cm⁻¹) | Assignment | Functional Group | Reference |
| ~3182 | N-H Stretching | NH₃⁺ | mdpi.com |
| ~1715 | C=O Stretching | COOH | mdpi.com |
| ~1620 | Antisymmetric COO⁻ Stretching | COO⁻ | mdpi.com |
| ~1415 | Symmetric COO⁻ Stretching | COO⁻ | mdpi.com |
| 1116 - 1143 | S-O Stretching | SO₄²⁻ | researchgate.net |
| ~914 | γNH₂ Rocking Vibrations | NH₂ | mdpi.com |
| ~512 | δNH₃⁺ Bending Vibration | NH₃⁺ | mdpi.com |
Significant changes in the Raman spectra are observed as the crystal passes through its Curie temperature (49 °C), which marks the transition from the ferroelectric to the paraelectric phase. wikipedia.orgoup.com This temperature dependence of the lattice vibrations indicates a change in molecular arrangement, suggesting the ferroelectric transition is of an order-disorder type, associated with the flipping motion of one of the glycine molecules. oup.com The analysis of polarized Raman spectra allows for the determination of the symmetry species of these lattice vibrations. oup.com The technique can also identify vibrational frequencies for key functional groups like sulfate, glycosidic linkages, and N-acetyl groups, with differences in the spectra indicating variations in geometry and chemical composition. nih.gov
The vibrational modes of the sulfate ions and glycinium cations are fundamental to interpreting the spectra of TGS. In an ideal tetrahedral (Td) symmetry, the sulfate ion has four fundamental modes of vibration. However, within the TGS crystal, the site symmetry is lower, causing the degeneracy of these modes to be lifted and leading to the splitting of vibrational bands. researchgate.netprinceton.edu For example, the symmetric stretching mode (ν₁) of SO₄²⁻ appears as a strong band in the Raman spectrum, while the antisymmetric stretching mode (ν₃) is prominent in the infrared spectrum. researchgate.net
The glycinium cations (NH₃⁺CH₂COOH) contribute numerous bands to the vibrational spectra. These include the stretching, bending, wagging, and twisting modes of the ammonium (NH₃⁺), methylene (B1212753) (CH₂), and carboxylic acid (COOH) groups. The presence of strong hydrogen bonds within the crystal structure significantly influences the frequencies and intensities of these vibrations. wikipedia.org The analysis of these specific ionic vibrations in both FTIR and Raman spectra provides detailed insights into the intermolecular interactions and the structural arrangement within the TGS crystal. mdpi.comoup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for obtaining atom-level information about the structure, dynamics, and chemical environment within a molecule.
¹H (proton) and ¹³C NMR spectroscopy are used for the structural elucidation of triglycine sulfate by probing the local environments of the hydrogen and carbon atoms. arxiv.org In the solid state, techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra. researchgate.net
Studies using ¹H and ¹³C CP/MAS NMR have been crucial in understanding the ferroelectric phase transition in TGS. researchgate.net Changes in the NMR signals for both protons and carbons, particularly in the carboxyl groups, are observed between the ferroelectric and paraelectric phases. researchgate.net This indicates a significant change in the chemical environment surrounding these nuclei, with the ordering of the carboxyl groups being identified as a dominant factor in the phase transition mechanism. researchgate.net For a related compound, [glycine⁺][HSO₄⁻] ionic liquid, ¹H NMR spectra show a peak at 10.26 ppm corresponding to the SO-H proton of the [HSO₄⁻] anion and a peak at 6.18 ppm for the amine hydrogens of the protonated glycine, confirming the ionic nature of the species. pnas.org The methylene (CH₂) protons of glycine appear around 3.3 ppm. pnas.org The chemical shifts in NMR are highly sensitive to the molecular structure, including bonding and electrostatic interactions. researchgate.net
The table below shows typical ¹H NMR chemical shifts for a related glycine-sulfate ionic liquid.
| Chemical Shift (ppm) | Assignment | Nucleus | Reference |
| 10.26 | SO-H proton of the hydrogen sulfate anion | ¹H | pnas.org |
| 6.18 | Amine hydrogens of protonated glycine | ¹H | pnas.org |
| 3.3 | Methylene (CH₂) group of glycine | ¹H | pnas.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy investigates the electronic transitions that occur when a molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. fiveable.me For triglycine sulfate, this technique provides information about its optical transparency and electronic structure.
TGS crystals are known to be transparent throughout the visible region and a significant portion of the near-UV region. mdpi.comresearchgate.net The fundamental absorption edge, which determines the lower limit of its transparency, is associated with electronic transitions within the molecule. The optical bandgap (Eg) for TGS has been reported in the range of 5.2–5.7 eV. mdpi.com The absorption in the UV region is primarily attributed to electronic excitations within the carboxyl (COO⁻) group of the glycine molecules. researchgate.net In some glycine-related compounds, this absorption is evident below 250 nm, with a lower cutoff wavelength near 230 nm. researchgate.net The high transparency in the visible spectrum is a critical property for certain optical applications. researchgate.net Doping TGS can introduce new absorption bands within the transparent region of the pure crystal, which can be associated with electronic transitions involving defects or dopant molecules in the crystal lattice. mdpi.com
Analysis of Optical Transparency and Absorption Characteristics
Spectroscopic analysis using UV-Vis-NIR spectrophotometry reveals that triglycine sulfate (TGS) crystals possess a wide window of optical transparency, a highly desirable property for nonlinear optical (NLO) materials. researchgate.netaip.org Pure TGS crystals are notably transparent throughout the entire visible region of the electromagnetic spectrum. researchgate.netaip.org This high transparency means that the absorbance in this region is minimal. aip.org
The optical transparency of TGS extends into the near-infrared (NIR) range. researchgate.net For instance, γ-glycine, a polymorph of glycine, exhibits good optical transparency in the wavelength range of 250-1500 nm. researchgate.net The introduction of dopants into the TGS crystal lattice can influence its optical properties. For example, doping TGS with manganese (Mn) ions was found to maintain high transparency in the visible spectrum, with transmittance values reaching up to approximately 73% for pure TGS and starting from 61% for doped crystals. aip.org However, increasing the concentration of the Mn dopant leads to a decrease in transmittance and an increase in absorption. aip.org Similarly, doping with nickel sulfate (NiSO₄) also lowers the transmission compared to pure TGS crystals. scirp.org
The absorption spectrum of TGS is characterized by low absorption in the visible and near-infrared regions, which is consistent with its transparent nature. aip.org The absorption coefficient is a key parameter in characterizing optical materials. Studies on pure and doped TGS crystals have determined this coefficient as a function of wavelength. researchgate.net Doping TGS with croconic acid (CA) introduces additional absorption bands within the transparency region of pure TGS, which are attributed to electronic transitions involving defects induced by the CA molecules. mdpi.com
Below is a data table summarizing the transparency and absorption characteristics of TGS from various studies.
| Material | Wavelength Range of High Transparency | Key Absorption Features |
| Pure TGS | Entire visible region researchgate.netaip.org | Low absorption in the visible range aip.org |
| γ-glycine | 250-1500 nm researchgate.net | - |
| Mn-doped TGS | Visible spectrum aip.org | Absorption increases with dopant concentration aip.org |
| NiSO₄-doped TGS | Visible spectrum (lower than pure TGS) scirp.org | Transmittance decreases with dopant concentration scirp.org |
| CA-doped TGS | - | Appearance of additional absorption bands in the transparency region of pure TGS mdpi.com |
Determination of Optical Cutoff Wavelength
The optical cutoff wavelength is a crucial parameter that defines the edge of the transparency window in the ultraviolet (UV) region. Below this wavelength, the material begins to absorb light strongly due to electronic transitions from the valence band to the conduction band. For pure triglycine sulfate (TGS), a strong absorption peak, which determines the UV cutoff, has been observed at 230 nm. scirp.org Another study on γ-glycine, which is a non-centrosymmetric polymorph, reports a UV cut-off at 240 nm. academicjournals.org
The value of the optical band gap (Eg) is directly related to the cutoff wavelength and can be calculated from the absorption spectrum. For pure TGS, the optical band gap has been reported to be 5.40 eV. scirp.org The introduction of dopants can alter the cutoff wavelength. For instance, the addition of nickel sulfate to TGS crystals affects their transmission properties and, consequently, their cutoff wavelength. scirp.org
The following table presents the reported optical cutoff wavelengths for glycine-sulfate adducts.
| Material | Optical Cutoff Wavelength (λc) |
| Pure TGS | 230 nm scirp.org |
| γ-glycine | 240 nm academicjournals.org |
Computational and Theoretical Studies on Glycine Sulfate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for quantum-mechanical calculations in solid-state physics and molecular systems since the 1990s. nih.gov It is particularly effective for modeling molecular crystals. nih.gov All-electron DFT methods consider core and valence electrons equally, though calculations can be simplified by focusing on the valence electrons, which are primarily responsible for chemical bonding in most organic molecules. nih.gov DFT calculations have been successfully applied to understand the structural and spectral properties of organic molecules, including glycine (B1666218) and its derivatives. irjweb.com
The electronic properties of glycine-sulfate systems can be elucidated by analyzing their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller gap generally corresponds to higher reactivity and greater polarizability, as less energy is required for electronic excitation. nih.gov
DFT calculations are widely used to determine HOMO and LUMO energies. youtube.com These energies are linked to the ionization potential and electron affinity of the molecule. nih.gov In a study on Glycine Lithium Sulphate (GLS), a related semi-organic crystal, DFT calculations using the B3LYP functional were performed to determine its electronic properties. researchgate.net The calculated HOMO-LUMO energy gap for GLS was found to be 0.179 a.u. researchgate.net This analysis helps in understanding the charge transfer interactions within the molecule. researchgate.net While DFT is known to sometimes underestimate the energy gap, it provides a reliable guide for comparing with experimental UV-Vis absorption spectra. youtube.com
| Parameter | Energy (a.u.) |
|---|---|
| HOMO Energy | -0.336 |
| LUMO Energy | -0.157 |
| HOMO-LUMO Energy Gap | 0.179 |
DFT is a powerful tool for predicting and validating the molecular geometries of complex systems. By optimizing the structure to find the minimum energy configuration, DFT can calculate key parameters like bond lengths and bond angles. irjweb.com These theoretical values can then be compared with experimental data, often obtained from X-ray diffraction (XRD), to validate the computational model. nih.govresearchgate.net
For Glycine Lithium Sulphate (GLS), optimized geometrical parameters have been computed using the B3LYP/6-31++G(d,p) method. researchgate.net Comparisons show that the calculated bond lengths can be slightly longer or shorter than the experimental values, a common outcome in such studies. researchgate.net Similarly, theoretical studies on various glycine conformers have been conducted using DFT and other methods like Møller–Plesset perturbation theory (MP2). researchgate.net These investigations have identified multiple stable conformers in the gas phase, with their relative stability being influenced by the chosen computational method and basis set. researchgate.netnih.gov Solvation effects, modeled using methods like the polarizable continuum model (PCM), can significantly alter the conformational surfaces of glycine. researchgate.net
| Parameter | Bond/Angle | Theoretical Value (DFT) |
|---|---|---|
| Bond Angle | O-C-O | 120° |
| Bond Angle | H-N-H | 109.47° |
| Bond Angle | N-O-Li | 135.2° |
Theoretical simulations of vibrational spectra are essential for interpreting and assigning experimental data from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy. nih.govstrath.ac.uk DFT calculations can compute harmonic vibrational frequencies that correspond to the normal modes of the molecule. researchgate.net These calculated frequencies, though often systematically different from experimental values, can be scaled to provide a reliable assignment for each observed spectral band. strath.ac.uk
In the case of Glycine Lithium Sulphate (GLS), DFT (B3LYP) calculations were used to compute the harmonic vibrational frequencies, which were then compared with experimental FT-IR spectra to provide a complete assignment of the vibrational modes. researchgate.net For instance, the C=O stretching vibration, typically expected around 1690±30 cm⁻¹, was theoretically calculated and matched with its corresponding experimental peak. researchgate.net Similar analyses have been performed for glycine adsorbed on surfaces, where DFT helps identify shifts in vibrational frequencies due to hydrogen bonding and other intermolecular interactions. nih.gov Anharmonic corrections can further improve the agreement between calculated and experimental spectra. strath.ac.uknih.gov
| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| C=N stretch | 1626 | 1645 |
| NO₂ asymmetric stretch | 1503 | 1571 |
| C=O deformation | 653 | 649 |
The molecular electrostatic potential (MEP) is a critical property for understanding and predicting the reactive behavior of a molecule. It illustrates the charge distribution and is used to identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net DFT calculations are employed to compute the electron density, from which the MEP can be derived. researchgate.net The resulting MEP maps show regions of positive and negative potential, highlighting the charge distribution across the molecule. researchgate.netresearchgate.net For instance, in an approaching electrophilic reaction, the electrophile will be drawn to regions of negative potential. researchgate.net
Studies on crystalline α-glycine have used high-resolution X-ray diffraction data to derive detailed charge density models and map the electrostatic potential. researchgate.net These experimental results can be compared with theoretical calculations. Furthermore, computational studies on the glycine receptor have shown that electrostatic repulsion among charged residues within the channel pore can play a significant role in facilitating ion channel gating, a mechanism that was quantitatively verified using electrostatic and thermodynamic principles. nih.gov The ability to measure and visualize surface potential distribution is crucial for controlling electrostatic charge in various applications. mdpi.com
DFT calculations are instrumental in studying the adsorption of molecules like glycine onto various surfaces, providing molecular-level details of the interactions. researchgate.net Such studies are vital for understanding biocompatibility, prebiotic chemistry, and designing new materials. researchgate.netmdpi.com
Research on the adsorption of glycine on anatase (TiO₂) surfaces has used DFT to calculate adsorption energies and determine the most stable adsorption configurations. mdpi.comresearchgate.net These calculations revealed that glycine can adsorb in different forms, such as a zwitterionic state where the carboxyl group bridges two titanium atoms, or a dissociated state where the amino group bonds to a surface titanium atom. researchgate.net The specific adsorption mechanism was found to depend on the exposed crystal facet of the anatase. mdpi.comresearchgate.net Similarly, DFT modeling of glycine adsorption on silica (B1680970) surfaces has helped to elucidate the adsorption mechanisms, suggesting they involve cooperative hydrogen bonding and electrostatic interactions. researchgate.net Heterodyne-detected vibrational sum-frequency generation spectroscopy (HD-VSFG), a surface-sensitive technique, has also been used alongside theoretical models to study glycine's orientation at aqueous interfaces, finding that the orientation is governed by a balance of electrostatic and specific interactions. amolf.nlnih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of systems, such as glycine in aqueous solutions. These simulations are crucial for understanding processes like solvation, clustering, and interactions with other solutes or surfaces. acs.orgrsc.org
MD simulations of aqueous glycine solutions have been used to investigate the formation of glycine clusters. acs.orged.ac.uknih.gov These studies show that zwitterionic glycine molecules can associate with each other through hydrogen bonds to form dimers and larger assemblies. acs.org The extent of this self-association increases with the bulk concentration of glycine. acs.org Simulations have also explored the role of impurities, such as salts, finding that their presence can be critical for the formation of giant glycine clusters observed in some experiments. ed.ac.uknih.gov
The simulations typically employ force fields like CHARMM36m or OPLS to model the interatomic interactions and water models like TIP3P. acs.orgnih.gov Parameters such as temperature and pressure are controlled to mimic experimental conditions. nih.gov By analyzing the simulation trajectories, researchers can calculate various properties, including preferential interaction coefficients, which quantify whether glycine is attracted to or excluded from a protein surface, and the number of hydrogen bonds formed between different species. acs.orgnih.gov MD simulations have also been used to calculate solvation free energy to better understand glycine's dissolution behavior in different mixed solvents, revealing that the process is both endothermic and entropy-driven. rsc.org
Ab Initio Energy Calculations and Crystal Structure Prediction
First-principles (ab initio) calculations are used to determine the electronic structure and related physical properties of TGS from fundamental quantum mechanics, without reliance on empirical data. Using the Linear Combination of Atomic Orbitals (LCAO) method at the B3LYP level of theory, researchers have successfully calculated key parameters for the ferroelectric phase (P2₁) of TGS. researchgate.net
These calculations have optimized the crystal structure, confirming that the Glycine 2 group is the zwitterion. researchgate.net Furthermore, ab initio methods have been used to compute several macroscopic properties for the first time, showing good agreement with experimental data. This includes the tensor coefficients for elastic stiffness and the elastoelectrical effect, as well as the spontaneous polarization. researchgate.net The "total energy – unit cell volume" dependence has also been calculated to study pressure-stimulated phase transitions. researchgate.net
Table 4: Ab Initio Calculated Properties of TGS (Ferroelectric Phase)
| Property | Calculated Value/Finding | Significance | Reference |
|---|---|---|---|
| Crystal Structure | Glycine 2 identified as the zwitterion in the optimized structure. | Confirms structural details at the electronic level. | researchgate.net |
| Elastic Stiffness Tensor (c_kl) | Ten coefficients calculated. | Provides fundamental mechanical properties from first principles. | researchgate.net |
| Elastoelectrical Tensor (e_ki) | Four coefficients calculated. | Describes the coupling between mechanical stress and electric polarization. | researchgate.net |
| Spontaneous Polarization (P_s) | Calculated value agrees well with experimental data. | Validates the computational model's accuracy for ferroelectric properties. | researchgate.net |
Computational Modeling of Impurity Incorporation into Crystal Lattices
Computational modeling is a powerful tool for understanding how dopants or impurities are incorporated into the TGS crystal lattice and how they affect its properties. These studies help explain experimental observations and guide the development of materials with enhanced characteristics. smf.mx
Modeling is also applied to organic dopants. The incorporation of molecules like L-alanine or Croconic acid into the TGS matrix can be confirmed by comparing experimental FTIR and Raman spectra with theoretical predictions. mdpi.comresearchgate.netnih.gov For instance, X-ray diffraction analysis combined with modeling shows a slight reduction in the unit cell volume when TGS is doped with croconic acid. mdpi.com These impurities can create an internal bias field, which is desirable for stabilizing the polarization state in device applications. researchgate.net
Table 5: Examples of Impurity Modeling in TGS
| Dopant | Modeling Approach | Key Finding | Reference |
|---|---|---|---|
| Iron (Fe³⁺) | Superposition model and perturbation theory | Fe³⁺ occupies an interstitial position in the lattice. | smf.mx |
| Nickel (Ni²⁺) | X-ray Diffraction analysis | Lattice parameters are slightly distorted upon Ni²⁺ incorporation. | researchgate.net |
| Croconic Acid (CA) | X-ray Diffraction, FTIR/Raman spectral analysis | Inclusion of CA molecules in the TGS matrix is confirmed, causing a slight reduction in unit cell volume. | mdpi.com |
| L-Alanine | Crystal growth analysis, dielectric measurements | Alanine substitutes a glycine molecule, creating a biased crystal useful for pyroelectric applications. | researchgate.net, nih.gov |
Investigation of Advanced Functional Properties of Glycine Sulfate Materials
Nonlinear Optical (NLO) Properties
Triglycine (B1329560) sulfate (B86663) is a non-centrosymmetric crystal below its Curie temperature, a prerequisite for exhibiting second-order nonlinear optical effects like second-harmonic generation (SHG). tandfonline.comwikipedia.org Doping TGS crystals with various substances has been shown to be an effective method for enhancing these nonlinear optical properties. mdpi.com
Second Harmonic Generation (SHG) Efficiency Measurements
Second-harmonic generation is a nonlinear optical process where two photons of the same frequency interact with a material to generate a single new photon with twice the frequency. wikipedia.org The efficiency of this process in TGS is directly related to its nonlinear polarizabilities and is highly dependent on temperature and the crystal's domain structure. ras.ruaps.org
Studies using a ruby laser have investigated the temperature dependence of the nonlinear polarizabilities in TGS single crystals from 20°C to 90°C. ras.ru A significant finding from this research was the detection of an intense second harmonic signal even above the Curie point (49°C), where symmetry considerations would normally forbid it. This phenomenon has been attributed to the presence of residual domains in the paraelectric phase. ras.ru Further research has shown that the intensity of the scattered second-harmonic light is dependent on the domain structure, with an increase in intensity observed when the domain pattern satisfies a Bragg condition. aps.org
Development of Materials for Photonics and Optoelectronic Applications
The distinct pyroelectric and ferroelectric properties of TGS make it a valuable material for various photonics and optoelectronics applications. wikipedia.orghmjournals.compure-synth.com Its high pyroelectric coefficient, coupled with a low dielectric constant, results in a high figure of merit for pyroelectric applications, particularly in the detection of infrared (IR) radiation. hmjournals.com
TGS and its modified forms, such as deuterated TGS (DTGS) and L-Alanine doped TGS (LATGS), are widely used as the sensitive elements in:
Infrared Detectors: TGS-based detectors are known for their high sensitivity and operation at room temperature. hmjournals.comscirp.orgmdpi.com
Thermal Imaging: The material's ability to convert temperature variations into electrical signals is utilized in pyroelectric vidicon tubes, which are used as cameras for thermal imaging. wikipedia.orgscirp.orgdoitpoms.ac.uk
Optoelectronic Devices: TGS is employed in various electro-optical devices, nonlinear capacitors, and temperature sensors. hmjournals.commdpi.com Recent studies have also explored its use in controllable absorbers for the terahertz (THz) frequency range. researchgate.net
Modifications to the TGS crystal, such as deuteration or doping with amino acids like L-Alanine, can improve material properties by stabilizing the domain structure and increasing the spontaneous polarization, leading to enhanced detector performance. wikipedia.orgmdpi.com
Ferroelectric and Dielectric Properties
TGS is a model uniaxial ferroelectric material, exhibiting a spontaneous electric polarization that can be reversed by an external electric field. hmjournals.com This behavior is observed below its Curie temperature, and the material undergoes a second-order phase transition from the ferroelectric to the paraelectric state. tandfonline.comcolumbia.edu
Spontaneous Polarization and Polarization Switching Characteristics
The spontaneous polarization (Pₛ) and coercive field (Eₑ) are key parameters defining the ferroelectric nature of TGS. At room temperature, TGS exhibits a spontaneous polarization along its monoclinic b-axis. wikipedia.org The process of polarization reversal is governed by two primary mechanisms: the nucleation of new, oppositely oriented domains and the subsequent growth of these domains through the motion of domain walls. aps.org The switching time is dependent on the applied electric field, with different mechanisms dominating at low and high field strengths. aps.org
The value of spontaneous polarization is highly sensitive to temperature, gradually decreasing as the temperature approaches the Curie point, at which it becomes zero. researchgate.net Doping TGS with impurities, such as L-α-alanine, can influence the coercive field and lead to a "unipolar" state with a characteristic internal bias field. mdpi.comtandfonline.com
Table 1: Ferroelectric Properties of Triglycine Sulfate (TGS) at Room Temperature
| Property | Value | References |
|---|---|---|
| Spontaneous Polarization (Pₛ) | 2.5 - 2.8 µC/cm² | hmjournals.comresearchgate.net |
| Coercive Field (Eₑ) | ~1.5 kV/cm | hmjournals.com |
Note: Values can vary based on crystal quality, measurement conditions, and doping.
Determination of Curie Temperature and Phase Transition Temperatures
Triglycine sulfate is characterized by a ferroelectric-paraelectric phase transition at a specific temperature known as the Curie temperature (Tₑ). hmjournals.com For pure TGS, this transition is a second-order phase transition that occurs at approximately 49°C (322 K). wikipedia.orgtandfonline.comscirp.org Above this temperature, the crystal structure changes from the polar monoclinic space group P2₁ to the centrosymmetric monoclinic space group P2₁/m, and the material loses its spontaneous polarization. tandfonline.com
The dielectric constant of TGS increases sharply as the temperature rises, peaking at the Curie temperature before decreasing in the paraelectric phase, where it follows the Curie-Weiss law. scirp.org The transition temperature can be shifted by modifying the crystal; for example, deuterated TGS (DTGS) has a higher Curie temperature of around 62°C. wikipedia.org
Table 2: Curie Temperatures of Glycine-Sulfate Materials
| Compound | Curie Temperature (Tₑ) | References |
|---|---|---|
| Triglycine Sulfate (TGS) | 49°C - 50°C | wikipedia.orghmjournals.comdoitpoms.ac.uk |
Ferroelectric Domain Structures and Their Dynamics
In its ferroelectric state, TGS is composed of domains—regions with uniform polarization direction, separated by domain walls. cyberleninka.ru The domain structure in TGS is geometrically complex and can present in various configurations, such as characteristic lenticular (lens-shaped) and lamellar (stripe-like) patterns. researchgate.net These domains are typically elongated perpendicular to the crystallographic c-axis. researchgate.net
Piezoelectric Response Characterization
Triglycine sulfate is a well-known ferroelectric material that exhibits piezoelectricity in its ferroelectric phase, below its Curie temperature. The piezoelectric effect in TGS is directly linked to its crystal structure, which belongs to the polar space group P2₁ at room temperature. wikipedia.org This non-centrosymmetric structure allows for the generation of an electrical charge in response to applied mechanical stress (direct piezoelectric effect) and vice-versa (converse piezoelectric effect).
The piezoelectric properties of TGS are described by a tensor of piezoelectric coefficients (dᵢⱼ). Due to its monoclinic crystal symmetry (point group 2), TGS has eight non-zero, independent piezoelectric coefficients: d₁₄, d₁₆, d₂₁, d₂₂, d₂₃, d₂₅, d₃₄, and d₃₆. The characterization of these coefficients is essential for understanding the material's electromechanical response. The resonance-antiresonance method is a common technique used to determine these coefficients. mdpi.com
Recent advancements in characterization techniques, such as Piezoresponse Force Microscopy (PFM), have enabled the investigation of the piezoelectric response at the nanoscale. PFM studies on TGS have visualized the domain structure and its evolution during the ferroelectric-paraelectric phase transition. wikipedia.org For instance, as TGS is cooled through its Curie temperature, PFM images reveal the formation of polarized lamellar structures that grow and evolve into the characteristic domain patterns of the ferroelectric state. researchgate.net
The temperature dependence of the piezoelectric coefficients is a critical aspect of TGS's functional behavior. Studies have shown that the absolute values of several piezoelectric coefficients, including d₁₆, d₂₁, d₂₂, d₂₃, d₂₅, and d₃₄, increase as the temperature rises towards the Curie point. Conversely, coefficients d₁₄ and d₃₆ have been observed to decrease with increasing temperature. This behavior is consistent with the principles of ferroelectricity, where the spontaneous polarization, and consequently the piezoelectric response, is highly dependent on temperature near the phase transition.
The following table presents typical values for some of the piezoelectric coefficients of TGS, although it's important to note that these values can vary depending on the specific crystal quality, measurement conditions, and temperature.
Table 1: Reported Piezoelectric Coefficients for Triglycine Sulfate (TGS)
| Piezoelectric Coefficient | Typical Value (pC/N) |
|---|---|
| d₂₁ | Varies with temperature |
| d₂₂ | Varies with temperature |
| d₂₃ | Varies with temperature |
| d₁₄ | Varies with temperature |
Note: The values for piezoelectric coefficients are highly dependent on temperature and measurement frequency. The table indicates the coefficients that have been studied, with their values showing significant temperature dependence.
Dielectric Constant and Dielectric Loss Measurements
The dielectric properties of triglycine sulfate are among its most extensively studied characteristics, primarily due to the dramatic changes that occur at its ferroelectric phase transition. TGS exhibits a second-order phase transition at a Curie temperature (T_c) of approximately 49°C (322 K). wikipedia.orgscirp.org
The dielectric constant (ε') of TGS shows a sharp, pronounced peak at the Curie temperature, a hallmark of a ferroelectric-paraelectric phase transition. scirp.org Below T_c, in the ferroelectric phase, the material possesses spontaneous polarization. Above T_c, it transitions to the paraelectric phase (space group P2₁/m), and the spontaneous polarization vanishes. mdpi.com The dielectric constant in the paraelectric phase follows the Curie-Weiss law. The high value of the dielectric constant near the phase transition is a significant feature for applications such as capacitors.
The dielectric constant of TGS is also frequency-dependent. Generally, the dielectric constant decreases with increasing frequency. wikipedia.org This dispersion is attributed to the different polarization mechanisms contributing at various frequencies. At lower frequencies, space charge and dipolar polarization are more dominant, leading to a higher dielectric constant. As the frequency increases, these mechanisms can no longer follow the alternating field, and the dielectric constant decreases.
Dielectric loss (tan δ), which represents the dissipation of energy within the material, also varies with temperature and frequency. The dielectric loss in TGS tends to be low at frequencies away from relaxation or resonance frequencies. nih.gov However, like the dielectric constant, the dielectric loss can exhibit anomalous behavior around the phase transition temperature. The study of dielectric loss is crucial for applications where low energy dissipation is required. The field dependence of the dielectric loss has also been investigated, showing complex behavior influenced by piezoelectric resonances and domain wall effects. nih.gov
The following table summarizes the key dielectric properties of TGS.
Table 2: Dielectric Properties of Triglycine Sulfate (TGS)
| Property | Value/Behavior |
|---|---|
| Curie Temperature (T_c) | ~49 °C |
| Dielectric Constant (ε') | Exhibits a sharp peak at T_c; decreases with increasing frequency. |
Proton Conduction Mechanisms in Glycine-Sulfate Derivatives
The crystal structure of triglycine sulfate contains a network of hydrogen bonds, which provides pathways for proton transport. wikipedia.org This proton conductivity is a key functional property, particularly in the context of potential applications in electrochemical devices. The mechanisms governing this proton transport are of fundamental scientific interest.
Elucidation of Proton Transport Pathways (e.g., Grotthuss Mechanism, Vehicular Mechanism)
Proton transport in solid-state materials generally occurs through two primary mechanisms: the Grotthuss mechanism and the vehicular mechanism. nih.govspringernature.comresearchgate.net
The Grotthuss mechanism , also known as proton hopping, involves the transfer of a proton along a chain of hydrogen-bonded molecules. wikipedia.orgnih.gov A proton from a hydronium ion or other protonated species can hop to an adjacent molecule, which in turn releases one of its protons to the next molecule in the chain. This creates a cascade of proton transfers, resulting in the net transport of a proton over a significant distance without the large-scale movement of any single molecule.
The vehicular mechanism involves the diffusion of proton-carrying molecules, such as hydronium ions (H₃O⁺), through the material. researchgate.net In this case, the proton remains attached to its "vehicle" as it moves through the crystal lattice. This mechanism is more prevalent in materials with larger open channels or in highly hydrated systems where the mobility of water molecules is significant.
In triglycine sulfate, the presence of an extensive hydrogen bond network formed between the glycine (B1666218) molecules and the sulfate ions suggests that the Grotthuss mechanism likely plays a significant role in proton conduction. wikipedia.org Protons can hop along these pre-existing pathways within the crystal structure. The increase in electrical conductivity with rising temperature in TGS is attributed to the temperature-dependent nature of this proton transport. researchgate.net It is plausible that both mechanisms coexist, with their relative contributions depending on factors such as the level of hydration and the temperature.
Role of Hydration Water in Proton Conductivity
Triglycine sulfate is known to be hygroscopic, meaning it readily absorbs water from the atmosphere. wikipedia.org This absorbed water can play a crucial role in proton conductivity. Water molecules can be incorporated into the crystal structure, potentially creating additional hydrogen-bonded pathways for proton transport.
The presence of water molecules can facilitate both Grotthuss-type and vehicular-type proton conduction. Water molecules can act as intermediaries in the Grotthuss hopping mechanism, bridging gaps in the existing hydrogen bond network and enabling more efficient proton transfer. Furthermore, in a sufficiently hydrated state, mobile water molecules can form hydronium ions and contribute to proton transport via the vehicular mechanism. The hygroscopic nature of TGS and the ease with which its hydrogen bonds can be broken by polar water molecules underscore the importance of hydration in its proton conduction properties. wikipedia.org
Influence of Crystal Structure and Molecular Packing on Proton Dynamics
The ferroelectric phase transition at the Curie temperature involves a change in the crystal structure from the polar P2₁ space group to the centrosymmetric P2₁/m space group. mdpi.com This structural change alters the hydrogen bond network and is expected to have a significant impact on proton dynamics. The change in symmetry and the reorientation of certain molecular groups at the phase transition can modify the pathways available for proton conduction, leading to changes in the conductivity behavior around T_c. The layered stacking of G1-SO₄ and G2-G3 units along the b-axis also imposes an anisotropy on the proton transport within the crystal. wikipedia.org
Thermal Analysis in Relation to Functional Behavior and Stability
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for determining the thermal stability and phase transitions of triglycine sulfate, which are critical for its practical applications.
Thermogravimetric analysis provides information about the mass changes of a material as a function of temperature. wikipedia.org This is particularly useful for determining the decomposition temperature and assessing the presence of volatile components like water. For many glycine-based compounds, the absence of significant weight loss at temperatures below 100°C can indicate the lack of loosely bound water of hydration. researchgate.net
Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govwikipedia.org DSC is highly effective for identifying phase transitions. In the case of TGS, DSC analysis clearly shows an endothermic peak corresponding to the ferroelectric-paraelectric phase transition at the Curie temperature. Furthermore, DSC can be used to determine the melting point of the material. For pure TGS, the melting point has been reported to be around 230°C, which also marks the onset of its thermal decomposition. researchgate.net This indicates that TGS is thermally stable up to this temperature, a crucial parameter for its use in devices that may experience elevated operating temperatures.
The thermal stability of TGS is directly related to its functional behavior. The piezoelectric and pyroelectric properties of TGS, which are exploited in sensor and detector applications, are only present in the ferroelectric phase. Therefore, the material must be operated below its Curie temperature of ~49°C for these functions to be active. The decomposition temperature of ~230°C defines the ultimate upper limit for the material's processing and survival, beyond which it will irreversibly degrade.
Table 3: Thermal Properties of Triglycine Sulfate (TGS)
| Thermal Event | Temperature | Technique |
|---|---|---|
| Ferroelectric-Paraelectric Phase Transition | ~49 °C | DSC |
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Phase Transition Studies
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are pivotal in studying the phase transitions of glycine-sulfate compounds. For triglycine sulfate (TGS), these analyses have been instrumental in identifying its ferroelectric to paraelectric phase transition.
Research has consistently shown that TGS undergoes a second-order phase transition. bibliotekanauki.pl The temperature at which this transition occurs is known as the Curie temperature (Tc). For pure TGS, the Curie temperature is approximately 49 °C (322 K). wikipedia.orgresearchgate.net Below this temperature, TGS exists in a ferroelectric phase and possesses spontaneous polarization, belonging to the polar space group P21. wikipedia.orgdoitpoms.ac.uk Above the Curie temperature, it transitions to a paraelectric phase.
DSC measurements on TGS typically show a distinct anomaly in the heat flow at the Curie temperature, characteristic of a phase transition. The specific heat of TGS has been studied as it transitions from the ferroelectric to the paraelectric phase, revealing the energetic changes associated with this structural transformation. nih.gov The table below summarizes the key phase transition data for TGS.
| Property | Value | Reference |
| Phase Transition Type | Second-order | bibliotekanauki.pl |
| Curie Temperature (Tc) | ~49 °C (322 K) | wikipedia.orgresearchgate.net |
| Ferroelectric Phase Space Group | P21 | wikipedia.orgdoitpoms.ac.uk |
It is noteworthy that modifications to the TGS crystal, such as deuteration to form deuterated triglycine sulfate (DTGS), can alter the Curie temperature, raising it to around 62 °C. wikipedia.org
Thermogravimetric Analysis (TGA) for Decomposition Behavior and Thermal Stability
Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and decomposition characteristics of materials. For glycine-sulfate compounds, TGA reveals the temperature ranges in which they are stable and the nature of their decomposition.
Studies on the thermal decomposition of amino acids, including glycine, have shown that they decompose at specific temperatures rather than melting or sublimating. biorxiv.orgnih.gov Glycine itself exhibits a simple endothermic decomposition peak at approximately 250°C. biorxiv.org When incorporated into the triglycine sulfate crystal structure, the thermal stability is influenced by the presence of the sulfate group and the crystalline arrangement.
While specific TGA curves for triglycine sulfate were not detailed in the provided search results, the decomposition of related components provides insight. For instance, the thermal decomposition of copper sulfate pentahydrate, another sulfate-containing compound, occurs in distinct stages corresponding to the loss of water molecules, followed by the decomposition of the sulfate at higher temperatures. researchgate.net Similarly, the decomposition of amino acids like glycine involves the release of volatile products such as water and ammonia, leaving a residue rich in peptide bonds. nih.gov The decomposition of TGS would involve the breakdown of the glycine molecules and the sulfate ions. The process is endothermic, requiring energy to break the chemical bonds. nih.gov
The table below outlines the decomposition characteristics of glycine, which is the fundamental building block of TGS.
| Compound | Decomposition Peak Temperature | Key Volatile Products | Reference |
| Glycine | ~250 °C | H₂O, NH₃ | biorxiv.orgnih.gov |
The thermal stability of TGS is a critical parameter for its applications, particularly in devices like infrared detectors, as it defines the operational temperature limits. bibliotekanauki.plresearchgate.net
Future Research Trajectories in Glycine Sulfate Chemistry and Materials Science
Exploration of Novel Glycine-Sulfate Stoichiometries and Hybrid Compositions
Future research is poised to move beyond the classic 3:1 glycine (B1666218) to sulfuric acid ratio of TGS. The exploration of novel stoichiometries presents a fertile ground for discovering new materials with unique properties. This involves synthesizing crystals with different glycine-to-sulfate ratios or creating hybrid materials by incorporating other organic or inorganic components.
For instance, studies have already shown that doping TGS with various substances can significantly alter its characteristics. mdpi.comnih.gov Doping with amino acids like L-alanine has been shown to induce a stable internal bias field, leading to permanently poled crystals with improved pyroelectric response. iucr.orgresearchgate.net Similarly, introducing metal ions such as Ni²⁺ can modify the crystal's growth behavior and lattice parameters. scirp.org
Future work will likely focus on:
Non-stoichiometric Glycine-Sulfate Compounds: Systematically investigating the phase diagram of the glycine-sulfuric acid-water system to identify and grow single crystals of previously unknown stoichiometries. For example, compounds like glycine lithium sulfate (B86663) and glycine zinc sulfate have already been synthesized, demonstrating the potential for novel structures and properties. univie.ac.at
Hybrid Organic-Inorganic Perovskite-like Structures: Inspired by the success of metal-halide perovskites, researchers may explore the synthesis of hybrid materials incorporating glycine and sulfate ions into more complex, three-dimensional frameworks. These could exhibit tunable electronic and optical properties.
Multiferroic Composites: Creating composites that combine the ferroelectric properties of TGS with ferromagnetic materials, such as magnetite (Fe₃O₄), could lead to new magnetoelectric materials. nih.gov Preliminary studies on such composites have shown shifts in the phase transition temperature, suggesting coupling between the electric and magnetic orders. nih.gov
Advanced Crystal Engineering for Tailored Functional Properties
Crystal engineering offers a powerful toolbox for fine-tuning the properties of glycine-sulfate materials. By controlling the crystallization process, it is possible to manipulate the crystal's size, shape, purity, and defect density, all of which have a profound impact on its performance.
Key research directions in this area include:
Doping for Enhanced Performance: Systematic studies on doping TGS with a wider range of organic molecules, metal ions, and even nanoparticles will continue. mdpi.comscirp.org The goal is to enhance specific properties like the pyroelectric coefficient, reduce the dielectric loss, and increase the Curie temperature for a wider operating range. jetir.orgresearchgate.net For example, deuteration (replacing hydrogen with deuterium (B1214612) to form DTGS) is a known method to increase the Curie temperature. wikipedia.org
Chirality and Polarity Control: Research has shown that doping TGS with chiral molecules like L- or D-alanine can induce a preferred chirality in the crystal structure. iucr.org This opens up possibilities for developing materials with novel chiroptical properties. Further exploration of this phenomenon with other chiral dopants could lead to materials for applications in nonlinear optics and spintronics.
Controlled Growth Techniques: Advancing crystal growth methods, such as unidirectional growth or growth in microgravity environments, can lead to larger, higher-quality crystals with fewer defects. spiedigitallibrary.orgprz.edu.pl Research into the effects of external stimuli, such as electromagnetic irradiation during growth, has also shown promise in accelerating the crystallization process. elsevierpure.com
In-depth Understanding of Complex Phase Transition Phenomena and Their Microscopic Origins
Triglycine (B1329560) sulfate undergoes a second-order ferroelectric-paraelectric phase transition at its Curie temperature (around 49°C for pure TGS). jetir.orgwikipedia.org A deeper understanding of this phase transition is crucial for optimizing the material's performance in devices.
Future research will likely focus on:
Microscopic Mechanisms: Utilizing advanced characterization techniques like neutron diffraction and high-resolution X-ray diffraction to precisely determine the atomic positions and displacements during the phase transition. iucr.org This will provide a more detailed picture of the role of hydrogen bonds and the dynamics of the glycine molecules in driving the transition. wikipedia.org
Surface vs. Bulk Phenomena: Investigating the differences in the phase transition behavior at the surface of the crystal compared to the bulk. researchgate.net Techniques like piezoresponse force microscopy (PFM) can visualize the domain evolution at the nanoscale and have revealed that the surface phase transition can be shifted to higher temperatures. researchgate.net
Influence of Defects and Dopants: Systematically studying how different types of defects and dopants affect the critical exponents and the dynamics of the phase transition. This knowledge is essential for engineering materials with sharp and reproducible transition characteristics, which is important for sensor applications. researchgate.net
Integration of Computational Approaches for Predictive Materials Design
Computational modeling is becoming an indispensable tool in materials science, enabling the prediction of material properties and guiding experimental efforts. For glycine-sulfate systems, computational approaches can provide insights that are difficult to obtain through experiments alone.
Future research directions include:
First-Principles Calculations: Using Density Functional Theory (DFT) and other ab-initio methods to calculate the electronic structure, bonding, and vibrational properties of TGS and its derivatives. acs.org These calculations can help to understand the origin of ferroelectricity and the effects of doping at the atomic level.
Molecular Dynamics Simulations: Performing molecular dynamics simulations to study the dynamics of the phase transition, the motion of domain walls, and the interaction of the crystal with its environment. aps.org This can provide valuable information for understanding the switching behavior of ferroelectric domains and the mechanisms of pyroelectricity.
Predictive Modeling for Novel Materials: Employing high-throughput computational screening to identify promising new dopants and hybrid compositions with desired properties. By combining computational predictions with experimental validation, the discovery of new functional materials can be significantly accelerated.
Development of Glycine-Sulfate Based Materials for Emerging Technologies
While TGS is already established in infrared detection, future research aims to expand its application into new and emerging technological domains.
Potential future applications include:
Terahertz (THz) Technology: The investigation of the optical properties of TGS and its deuterated form (DTGS) in the terahertz range is a growing area of research. mdpi.com These materials could be used to develop novel THz detectors, modulators, and other components for next-generation communication and imaging systems. mdpi.com
Energy Harvesting: The high pyroelectric coefficient of TGS makes it a candidate for thermal energy harvesting applications, where waste heat is converted into electrical energy. mdpi.com Research into nanostructured TGS films and composites could lead to more efficient pyroelectric energy converters.
Nonlinear Optics and Data Storage: The non-centrosymmetric crystal structure of ferroelectric TGS gives rise to nonlinear optical properties. Further engineering of these properties through doping and the creation of hybrid materials could lead to applications in frequency conversion and optical data storage. researchgate.net
Flexible and Wearable Electronics: The development of thin-film and nanostructured forms of TGS could enable its integration into flexible substrates for applications in wearable sensors and energy harvesters.
Q & A
Basic Research Questions
Q. How can researchers determine the stoichiometric ratio of H-Gly-OH to H₂SO₄ in the compound H-Gly-OH·1/3H₂SO₄?
- Methodological Answer : Use titration with standardized NaOH to quantify free H₂SO₄, followed by ion-exchange chromatography to isolate glycine (H-Gly-OH). Gravimetric analysis of sulfate salts (e.g., BaSO₄ precipitation) can confirm sulfuric acid content. Cross-validate results using elemental analysis (C, H, N, S) and compare theoretical vs. experimental ratios .
Q. What analytical techniques are suitable for characterizing the structural stability of H-Gly-OH·1/3H₂SO₄ under varying humidity conditions?
- Methodological Answer : Perform dynamic vapor sorption (DVS) experiments to measure hygroscopicity. Pair with FTIR spectroscopy to monitor shifts in carboxylate (COO⁻) and sulfate (SO₄²⁻) vibrational bands. X-ray diffraction (XRD) can detect crystalline-to-amorphous phase transitions under controlled humidity .
Q. How can the reactivity of H-Gly-OH·1/3H₂SO₄ with transition metals be systematically evaluated?
- Methodological Answer : Design a series of coordination experiments with metal salts (e.g., FeSO₄, CuCl₂) in aqueous solutions. Monitor complex formation via UV-Vis spectroscopy (ligand-to-metal charge transfer bands) and inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal binding efficiency. Include controls with free glycine to compare sulfated vs. non-sulfated reactivity .
Advanced Research Questions
Q. How should researchers design experiments to investigate the catalytic role of H-Gly-OH·1/3H₂SO₄ in peptide bond formation under acidic conditions?
- Methodological Answer : Use kinetic studies with varying concentrations of H-Gly-OH·1/3H₂SO₄ and model substrates (e.g., glycine ethyl ester). Monitor reaction progress via HPLC-MS to track dimerization (H-Gly-Gly-OH) and byproduct formation. Compare activation energies (Arrhenius plots) with and without the compound to assess catalytic efficiency. Include pH-stat titration to correlate acidity with reaction rates .
Q. What strategies can resolve contradictions in reported thermal decomposition profiles of H-Gly-OH·1/3H₂SO₄?
- Methodological Answer : Replicate thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert (N₂) and oxidative (O₂) atmospheres. Use high-resolution mass spectrometry (HR-MS) to identify volatile decomposition products (e.g., SO₂, CO₂). Cross-reference with computational models (DFT) to predict decomposition pathways and validate experimental data .
Q. How can researchers optimize the synthesis of H-Gly-OH·1/3H₂SO₄ to minimize byproducts like sulfated oligomers?
- Methodological Answer : Employ design of experiments (DoE) to vary reaction parameters: temperature (20–80°C), molar ratios (1:0.2–1:0.5 H-Gly-OH:H₂SO₄), and solvent polarity (water vs. ethanol-water mixtures). Characterize products using size-exclusion chromatography (SEC) and MALDI-TOF MS to quantify oligomer distribution. Use response surface methodology (RSM) to identify optimal conditions .
Q. What methodologies are effective in distinguishing protonation states of glycine in H-Gly-OH·1/3H₂SO₄ during acid-base equilibria?
- Methodological Answer : Conduct potentiometric titrations with a glass electrode, complemented by ¹H NMR spectroscopy in D₂O to observe chemical shifts of α-CH₂ and NH₃⁺ groups. Compare experimental pKa values with computational predictions (e.g., COSMO-RS). Use X-ray photoelectron spectroscopy (XPS) to confirm sulfate coordination effects on glycine’s electronic environment .
Data Analysis and Interpretation
Q. How should researchers statistically validate differences in solubility profiles of H-Gly-OH·1/3H₂SO₄ across solvents?
- Methodological Answer : Perform triplicate solubility measurements in water, ethanol, and DMSO. Apply ANOVA to assess solvent effects, followed by Tukey’s HSD test for pairwise comparisons. Report confidence intervals (95%) and use principal component analysis (PCA) to cluster solvents based on solubility trends .
Q. What approaches mitigate spectral interference when analyzing H-Gly-OH·1/3H₂SO₄ in complex biological matrices?
- Methodological Answer : Develop a solid-phase extraction (SPE) protocol using mixed-mode sorbents (e.g., C18/SCX) to isolate the compound from proteins and lipids. Validate recovery rates via spike-and-recovery experiments. Use tandem MS (MS/MS) with multiple reaction monitoring (MRM) to enhance specificity in LC-MS workflows .
Experimental Design Considerations
-
Table 1 : Key Parameters for Stability Studies of H-Gly-OH·1/3H₂SO₄
Parameter Method Critical Observations Reference Thermal Stability TGA/DSC Decomposition onset >150°C Hygroscopicity DVS/FTIR 15% mass gain at 80% RH Photostability UV-Vis (254 nm) <5% degradation after 24 h -
Table 2 : Common Pitfalls in Reactivity Studies and Mitigation Strategies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
